AKT-IN-6

Beschreibung

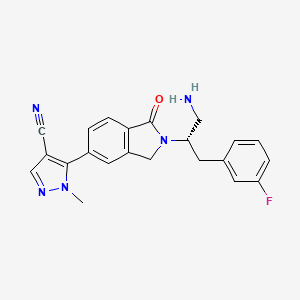

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-3H-isoindol-5-yl]-1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O/c1-27-21(17(10-24)12-26-27)15-5-6-20-16(9-15)13-28(22(20)29)19(11-25)8-14-3-2-4-18(23)7-14/h2-7,9,12,19H,8,11,13,25H2,1H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRHOURHCGFDIM-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C#N)C2=CC3=C(C=C2)C(=O)N(C3)C(CC4=CC(=CC=C4)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)C#N)C2=CC3=C(C=C2)C(=O)N(C3)[C@@H](CC4=CC(=CC=C4)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of AKT-IN-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKT-IN-6 is a potent pan-Akt inhibitor targeting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). As a central node in the PI3K/Akt/mTOR signaling pathway, Akt is a critical regulator of cell survival, proliferation, metabolism, and angiogenesis. Dysregulation of this pathway is a frequent event in a multitude of human cancers, making Akt an attractive target for therapeutic intervention. This document provides a comprehensive overview of the mechanism of action of AKT-IN-6, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Pan-Akt Inhibition

AKT-IN-6 functions as a direct inhibitor of the kinase activity of all three Akt isoforms. Based on data from patent WO2013056015A1, AKT-IN-6, designated as Example 13 in the patent, demonstrates potent inhibition of Akt1, Akt2, and Akt3 with IC50 values all below 500 nM[1]. This indicates that the compound effectively blocks the catalytic function of these key signaling proteins. While the exact binding mode (e.g., ATP-competitive or allosteric) is not explicitly detailed in publicly available information, its potent, pan-isoform activity is characteristic of many small molecule kinase inhibitors that target the highly conserved ATP-binding pocket.

Quantitative Inhibitory Activity

The inhibitory potency of AKT-IN-6 against the three Akt isoforms is summarized in the table below. This data is critical for understanding its potential therapeutic window and for designing in vitro and in vivo experiments.

| Target | IC50 (nM) |

| Akt1 | < 500 |

| Akt2 | < 500 |

| Akt3 | < 500 |

Data sourced from patent WO2013056015A1.

Impact on Cellular Signaling Pathways

By inhibiting Akt, AKT-IN-6 modulates a wide array of downstream signaling events crucial for tumorigenesis. The PI3K/Akt/mTOR pathway is a central hub for integrating signals from growth factors and other extracellular cues to regulate essential cellular processes.

The PI3K/Akt/mTOR Signaling Cascade

The canonical activation of Akt begins with the activation of phosphoinositide 3-kinase (PI3K) at the cell membrane, which leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates.

References

AKT-IN-6: A Technical Guide for a Pan-AKT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKT-IN-6 is a potent, small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), positioning it as a pan-AKT inhibitor.[1][2][3][4] Dysregulation of the PI3K/AKT signaling pathway is a frequent event in a multitude of human cancers, driving tumor cell proliferation, survival, and therapeutic resistance. As a central node in this pathway, AKT represents a critical target for anticancer drug development. This document provides a comprehensive technical overview of AKT-IN-6, including its inhibitory activity, the relevant signaling pathway, and detailed experimental protocols for its characterization.

Introduction to the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn recruits and activates PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is activated through phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.

Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating a variety of cellular responses that are critical for normal cellular function. However, in many cancers, this pathway is aberrantly hyperactivated, contributing to malignant transformation and progression.

AKT-IN-6: A Pan-AKT Inhibitor

AKT-IN-6 has been identified as a potent inhibitor of all three AKT isoforms.[1] It is designated as "Example 13" in patent WO2013056015A1.

Chemical Structure

The chemical structure of AKT-IN-6 is provided below:

SMILES: N#CC1=C(C2=CC3=C(C(N(--INVALID-LINK--=C4)CN)C3)=O)C=C2)N(C)N=C1

Molecular Formula: C22H20FN5O

Molecular Weight: 389.43 g/mol

Quantitative Data

The inhibitory activity of AKT-IN-6 against the three AKT isoforms is summarized in the table below. The data is based on information from patent WO2013056015A1, which indicates potent inhibition without specifying the exact values.

| Target | IC50 (nM) |

| AKT1 | < 500 |

| AKT2 | < 500 |

| AKT3 | < 500 |

Signaling Pathways and Mechanism of Action

As a pan-AKT inhibitor, AKT-IN-6 is presumed to bind to the ATP-binding pocket of the AKT kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition blocks the entire signaling cascade, leading to the suppression of pro-survival and pro-proliferative signals.

Diagram: The PI3K/AKT Signaling Pathway and the Site of Action of AKT-IN-6

Caption: PI3K/AKT signaling pathway and the inhibitory action of AKT-IN-6.

Experimental Protocols

While the specific protocols used for the characterization of AKT-IN-6 are detailed within patent WO2013056015A1, this section provides representative, detailed methodologies for key experiments typically employed to evaluate pan-AKT inhibitors.

Biochemical Kinase Assay (In Vitro)

This assay determines the direct inhibitory effect of a compound on the kinase activity of purified AKT isoforms.

Objective: To determine the IC50 value of AKT-IN-6 for each AKT isoform.

Materials:

-

Recombinant human AKT1, AKT2, and AKT3 enzymes

-

GSK-3 fusion protein (as substrate)

-

ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

AKT-IN-6 (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of AKT-IN-6 in DMSO, and then further dilute in kinase buffer.

-

Add the recombinant AKT enzyme, the GSK-3 substrate, and the diluted AKT-IN-6 to the wells of the assay plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram: Biochemical Kinase Assay Workflow

Caption: Workflow for a typical in vitro biochemical kinase assay.

Cell-Based Western Blot Analysis of AKT Phosphorylation

This assay assesses the ability of AKT-IN-6 to inhibit AKT signaling within a cellular context by measuring the phosphorylation status of AKT and its downstream targets.

Objective: To determine the effect of AKT-IN-6 on the phosphorylation of AKT (Ser473 and Thr308) and a downstream target like GSK3β in a cancer cell line.

Materials:

-

Cancer cell line with an active PI3K/AKT pathway (e.g., MCF-7, PC-3)

-

Cell culture medium and supplements

-

AKT-IN-6

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total-AKT, anti-phospho-GSK3β, anti-total-GSK3β, and an antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of AKT-IN-6 for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Proliferation Assay

This assay evaluates the effect of AKT-IN-6 on the growth and viability of cancer cells.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of AKT-IN-6 in a cancer cell line.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

AKT-IN-6

-

96-well plates

-

MTT or resazurin-based cell viability reagent (e.g., CellTiter-Blue®)

Procedure:

-

Seed cells at a low density in 96-well plates and allow them to attach.

-

Treat the cells with a range of concentrations of AKT-IN-6.

-

Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition for each concentration relative to untreated control cells.

-

Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration and determine the GI50 value.

Conclusion

AKT-IN-6 is a potent pan-AKT inhibitor that effectively targets all three isoforms of the AKT kinase. Its ability to block the crucial PI3K/AKT signaling pathway makes it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of AKT-IN-6 and other similar inhibitors, enabling a deeper understanding of their mechanism of action and therapeutic potential. Further investigation into the in vivo efficacy and safety profile of AKT-IN-6 is warranted to fully assess its clinical applicability.

References

Technical Guide: Pan-AKT Inhibition by AKT-IN-6

For Researchers, Scientists, and Drug Development Professionals

Introduction to AKT Signaling

The AKT signaling pathway, also known as the PI3K-AKT pathway, is a crucial intracellular signal transduction cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of phosphatidylinositol 3-kinase (PI3K), which leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for AKT at the plasma membrane, where it is subsequently activated through phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473).

The AKT family comprises three highly homologous isoforms: AKT1, AKT2, and AKT3. While they share significant structural similarity, they are known to have distinct and sometimes opposing roles in cellular function and disease.

-

AKT1 is primarily involved in cell survival and growth.

-

AKT2 plays a key role in glucose metabolism.

-

AKT3 is predominantly expressed in the brain and is involved in neuronal development.

Dysregulation of the AKT pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. Pan-AKT inhibitors, which target all three isoforms, are being developed to broadly suppress the pro-survival and pro-proliferative signaling driven by this pathway.

Quantitative Analysis of AKT Isoform Inhibition

Capivasertib (AZD5363) is a potent, ATP-competitive inhibitor of all three AKT isoforms. The inhibitory activity of Capivasertib has been quantified using biochemical kinase assays.

| Inhibitor | Target Isoform | IC50 (nM) |

| Capivasertib (AZD5363) | AKT1 | 3 |

| AKT2 | 7 | |

| AKT3 | 7 |

Table 1: Biochemical potency of Capivasertib against AKT isoforms. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50% in a cell-free assay.

Signaling Pathway and Mechanism of Action

Capivasertib exerts its effect by binding to the ATP-binding pocket of AKT, thereby preventing the phosphorylation of its downstream substrates. This leads to the inhibition of the diverse cellular processes regulated by AKT.

References

A Technical Guide to the Role of AKT-IN-6 in PI3K/Akt/mTOR Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of AKT-IN-6, a potent inhibitor of the Akt kinase family, and its application in the analysis of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular functions, and its dysregulation is a hallmark of various diseases, including cancer and metabolic disorders.[1][2] AKT-IN-6 serves as a crucial tool for elucidating the intricate mechanisms of this pathway and for the development of novel therapeutic strategies.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a highly conserved intracellular signaling cascade essential for regulating cell growth, proliferation, survival, and metabolism.[2][3] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals like growth factors and hormones.[4] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).

PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). Upon recruitment to the plasma membrane, Akt is phosphorylated and fully activated by two key kinases: phosphoinositide-dependent kinase 1 (PDK1) at threonine 308 and mTOR complex 2 (mTORC2) at serine 473. Once activated, Akt phosphorylates a multitude of downstream substrates, thereby controlling various cellular processes. A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 to PIP2, thus terminating the signal.

Mechanism of Action of AKT-IN-6

AKT-IN-6 is a potent, small-molecule inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3). By inhibiting Akt, AKT-IN-6 effectively blocks the downstream signaling cascade, preventing the phosphorylation of key effector proteins. This leads to the inhibition of cellular processes that are dependent on Akt signaling, such as cell proliferation and survival. The inhibition of Akt activity by compounds like AKT-IN-6 can induce apoptosis and arrest the cell cycle in cancer cells where the PI3K/Akt/mTOR pathway is often hyperactivated.

Quantitative Data: Inhibitory Potency of AKT-IN-6

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific target by 50%.

| Inhibitor | Target | IC50 (nM) | Reference |

| AKT-IN-6 | Akt1 | < 500 | |

| AKT-IN-6 | Akt2 | < 500 | |

| AKT-IN-6 | Akt3 | < 500 |

Experimental Protocols

The following are detailed methodologies for key experiments used to analyze the effects of AKT-IN-6 on the PI3K/Akt/mTOR pathway.

4.1. Cell Culture and Treatment

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.

-

Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Prepare a stock solution of AKT-IN-6 in a suitable solvent, such as DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations.

-

Incubation: Remove the old medium from the cells and replace it with the medium containing different concentrations of AKT-IN-6 or vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

4.2. Western Blotting for Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins within the PI3K/Akt/mTOR pathway following treatment with AKT-IN-6.

-

Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt, mTOR, S6K, and other relevant pathway components.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4.3. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Treatment: Seed cells in a 96-well plate and treat with a range of AKT-IN-6 concentrations for the desired duration.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT is reduced by metabolically active cells to form a purple formazan product. Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

4.4. In Vitro Kinase Assay

This assay directly measures the enzymatic activity of Akt and its inhibition by AKT-IN-6.

-

Immunoprecipitation (Optional): Immunoprecipitate Akt from cell lysates using a specific antibody and protein A/G-agarose beads.

-

Kinase Reaction: Resuspend the immunoprecipitated Akt or use purified recombinant Akt in a kinase assay buffer containing a known Akt substrate (e.g., GSK3-fusion protein) and ATP (can be radiolabeled γ-³²P-ATP).

-

Inhibitor Addition: Add varying concentrations of AKT-IN-6 to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for 20-30 minutes.

-

Detection: Stop the reaction and detect the phosphorylation of the substrate. If using radiolabeled ATP, this can be done by SDS-PAGE and autoradiography. Alternatively, a phospho-specific antibody can be used for detection by Western blot or ELISA.

Mandatory Visualizations

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of AKT-IN-6 on Akt.

Caption: A typical experimental workflow for Western Blot analysis of AKT-IN-6 effects.

Conclusion

AKT-IN-6 is an invaluable research tool for dissecting the complex roles of the PI3K/Akt/mTOR signaling pathway. Its potent and specific inhibition of Akt isoforms allows for precise investigation of Akt-dependent cellular processes. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize AKT-IN-6 in their studies, contributing to a deeper understanding of cell signaling in health and disease and aiding in the discovery and development of targeted therapies.

References

In-Depth Technical Guide to AKT-IN-6 for Cancer Cell Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKT-IN-6 is a potent, small-molecule pan-inhibitor of the AKT serine/threonine kinase isoforms (AKT1, AKT2, and AKT3).[1][2] As a critical node in the PI3K/AKT/mTOR signaling pathway, AKT is a key regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making AKT a compelling target for therapeutic intervention. AKT-IN-6, also identified as "Example 13" in patent literature, serves as a valuable research tool for elucidating the role of AKT signaling in cancer biology and for the preclinical evaluation of AKT inhibition as a therapeutic strategy. This guide provides a comprehensive overview of AKT-IN-6, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in the laboratory.

Core Data Summary

Biochemical and Cellular Activity

AKT-IN-6 demonstrates potent inhibition of all three AKT isoforms. The primary reported inhibitory activity is summarized below.

| Target | IC50 (nM) | Assay Type | Source |

| AKT1 | < 500 | Biochemical | [1][2] |

| AKT2 | < 500 | Biochemical | [1] |

| AKT3 | < 500 | Biochemical |

Signaling Pathways and Mechanism of Action

AKT-IN-6 exerts its effects by inhibiting the kinase activity of AKT, thereby blocking the phosphorylation of its numerous downstream substrates. This action disrupts the intricate signaling cascade that promotes cancer cell survival and proliferation.

Experimental Protocols

Western Blot Analysis of AKT Pathway Inhibition

This protocol outlines the procedure to assess the effect of AKT-IN-6 on the phosphorylation of AKT and its downstream targets.

1. Cell Culture and Treatment:

-

Seed cancer cells (e.g., MCF-7, PC-3, or other relevant lines) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of AKT-IN-6 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 2, 6, 24 hours).

2. Cell Lysis:

-

Aspirate the media and wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

3. Protein Quantification:

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

4. Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples with lysis buffer.

-

Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto a 4-20% SDS-PAGE gel.

5. Western Blotting:

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-GSK3β (Ser9), and total GSK3β overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of AKT-IN-6 on cancer cell viability.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate overnight to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of AKT-IN-6 in culture medium.

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of AKT-IN-6. Include a vehicle control (DMSO).

3. Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

4. MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

5. Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Studies

While specific in vivo efficacy data for AKT-IN-6 in cancer xenograft models is not extensively published in peer-reviewed literature, a general protocol for assessing the in vivo activity of an AKT inhibitor is provided below.

Xenograft Tumor Model Protocol

1. Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of immunodeficient mice.

2. Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. Drug Administration:

-

Prepare AKT-IN-6 in a suitable vehicle for in vivo administration (e.g., a solution of DMSO, PEG300, Tween-80, and saline).

-

Administer AKT-IN-6 to the treatment group via the desired route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule.

-

Administer the vehicle solution to the control group.

4. Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the overall health and behavior of the animals.

5. Endpoint:

-

At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice.

-

Excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers).

Conclusion

AKT-IN-6 is a potent and valuable tool for investigating the complexities of the AKT signaling pathway in cancer research. Its ability to inhibit all three AKT isoforms allows for a comprehensive interrogation of this critical cellular pathway. The data and protocols provided in this guide are intended to serve as a foundational resource for researchers and drug development professionals, enabling the effective utilization of AKT-IN-6 to advance our understanding of cancer biology and to explore novel therapeutic strategies targeting the AKT pathway.

References

An In-depth Technical Guide to the Application of AKT Inhibitors in Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a central node in the signaling pathways governing cellular metabolism, survival, and proliferation. Its dysregulation is strongly implicated in the pathogenesis of numerous metabolic diseases, including insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Consequently, the development of specific AKT inhibitors has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the utilization of AKT inhibitors in metabolic disease research. While specific data for a compound designated "AKT-IN-6" is not publicly available, this document leverages the extensive research on other well-characterized AKT inhibitors to provide a foundational understanding of their application. This guide details the mechanism of action of AKT inhibitors, presents quantitative data from preclinical studies in structured tables, outlines detailed experimental protocols for key assays, and provides visual representations of signaling pathways and experimental workflows using Graphviz diagrams.

Introduction to AKT Signaling in Metabolic Disease

The PI3K/AKT/mTOR signaling pathway is a critical regulator of glucose and lipid metabolism.[1] Insulin, the primary anabolic hormone, activates this pathway by binding to its receptor, leading to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for AKT at the plasma membrane.[1] Once recruited, AKT is phosphorylated and activated by PDK1 and mTORC2.[2]

Activated AKT orchestrates a multitude of metabolic processes:

-

Glucose Metabolism: AKT promotes glucose uptake in insulin-sensitive tissues like skeletal muscle and adipose tissue by facilitating the translocation of the glucose transporter GLUT4 to the cell surface.[3][4] It also promotes glycogen synthesis by phosphorylating and inactivating Glycogen Synthase Kinase 3 (GSK3).

-

Lipid Metabolism: AKT signaling can suppress lipolysis and promote the synthesis of fatty acids and triglycerides. Dysregulation of this aspect of AKT signaling is a key feature of NAFLD.

-

Protein Synthesis: Through the activation of mTORC1, AKT stimulates protein synthesis, a crucial process for cell growth and maintenance.

In metabolic diseases, defects in the AKT signaling pathway, often termed insulin resistance, lead to impaired glucose uptake and utilization, increased hepatic glucose production, and dyslipidemia. Therefore, modulating AKT activity with specific inhibitors is a key area of research for developing novel therapeutics.

Mechanism of Action of AKT Inhibitors

AKT inhibitors are broadly classified into two main categories based on their mechanism of action:

-

ATP-Competitive Inhibitors: These molecules, such as ipatasertib and capivasertib, bind to the ATP-binding pocket of the AKT kinase domain, preventing the phosphorylation of its downstream substrates.

-

Allosteric Inhibitors: These inhibitors, including MK-2206, bind to a site distinct from the ATP-binding pocket, often in the pleckstrin homology (PH) domain. This binding induces a conformational change that prevents AKT's translocation to the plasma membrane and subsequent activation.

The choice of inhibitor can be critical, as different classes may exhibit distinct isoform selectivities and off-target effects.

Quantitative Data for Representative AKT Inhibitors in Metabolic Research

Due to the absence of specific data for "AKT-IN-6," this section summarizes key quantitative findings from preclinical studies of other well-characterized AKT inhibitors to provide a comparative framework.

| Inhibitor | Type | Target | IC50 (in vitro) | Key In Vivo Metabolic Effects | Animal Model | Reference |

| MK-2206 | Allosteric | Pan-AKT (AKT1/2/3) | AKT1: 8 nM, AKT2: 12 nM, AKT3: 65 nM | Dose-dependent inhibition of insulin-stimulated glucose uptake and glycogen synthesis. Transient hyperglycemia and hyperinsulinemia. | Rat (soleus muscle), Nude mice | |

| GSK690693 | ATP-Competitive | Pan-AKT (AKT1/2/3) | AKT1: 2 nM, AKT2: 13 nM, AKT3: 9 nM | Transient elevation of blood glucose and insulin. | Mice | |

| A-443654 | ATP-Competitive | Pan-AKT | Not specified | Induces hyper-phosphorylation of AKT. | Cell culture | |

| AKTi-1/2 | Allosteric | AKT1/2 | Not specified | Modestly inhibited insulin-induced PKB and mTOR signaling with little effect on glucose uptake. | Rat (soleus muscle) |

Note: IC50 values can vary depending on the assay conditions.

Signaling Pathways and Experimental Workflows

The PI3K/AKT Signaling Pathway in Metabolism

References

In-Depth Technical Guide: Discovery and Development of AKT-IN-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of AKT-IN-6, a potent, covalent allosteric inhibitor of the AKT serine/threonine kinase. The information is compiled from patent literature and crystallographic data to serve as a resource for researchers in oncology and drug discovery.

Introduction to AKT and Its Role in Cancer

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is one of the most frequent occurrences in human cancer, making its components attractive targets for therapeutic intervention. The AKT kinase, also known as Protein Kinase B (PKB), is a central node in this pathway. Three highly homologous isoforms of AKT (AKT1, AKT2, and AKT3) are known, and their aberrant activation is implicated in tumorigenesis and resistance to cancer therapies.

Discovery of AKT-IN-6: A Covalent Allosteric Inhibitor

AKT-IN-6 (also referred to as "Example 13" in patent literature) was identified through efforts to develop potent and selective inhibitors of the AKT kinase. It belongs to a class of covalent-allosteric inhibitors designed to target a unique binding pocket at the interface of the pleckstrin homology (PH) and kinase domains of AKT. This allosteric site allows for high selectivity over other kinases, a common challenge with ATP-competitive inhibitors. The covalent mechanism of action, involving the formation of a bond with a non-catalytic cysteine residue, provides a prolonged duration of target engagement.

Mechanism of Action

AKT-IN-6 is a pan-AKT inhibitor, targeting all three isoforms (AKT1, AKT2, and AKT3). Its mechanism of action is distinct from traditional kinase inhibitors:

-

Allosteric Binding: AKT-IN-6 binds to a pocket located between the PH and kinase domains of AKT. This binding event stabilizes an inactive conformation of the enzyme.

-

Covalent Modification: The inhibitor contains a reactive moiety that forms a covalent bond with a specific cysteine residue within the allosteric binding site of AKT1. This irreversible binding locks the kinase in an inactive state.

The co-crystal structure of a closely related covalent-allosteric inhibitor with AKT1 (PDB ID: 7NH5) provides structural insights into this mechanism. The inhibitor occupies the interface of the PH and kinase domains, preventing the conformational changes required for kinase activation.

Signaling Pathway Diagram

Caption: The PI3K/AKT signaling pathway and the inhibitory action of AKT-IN-6.

Quantitative Data

The following table summarizes the in vitro potency of AKT-IN-6 against the three AKT isoforms as disclosed in patent WO2013056015A1.

| Target | IC50 (nM) |

| AKT1 | < 500 |

| AKT2 | < 500 |

| AKT3 | < 500 |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of AKT-IN-6 are described in patent WO2013056015A1. Below are summaries of key methodologies.

Synthesis of AKT-IN-6

The synthesis of AKT-IN-6 is a multi-step process that involves the preparation of key intermediates followed by their convergent assembly. The general workflow is outlined below.

Caption: General synthetic workflow for the preparation of AKT-IN-6.

A detailed, step-by-step protocol for the chemical synthesis would require access to the full experimental section of the patent.

In Vitro Kinase Inhibition Assay

The inhibitory activity of AKT-IN-6 against the AKT isoforms was determined using a biochemical kinase assay.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human AKT1, AKT2, and AKT3 enzymes and a suitable peptide substrate are prepared in assay buffer.

-

Compound Preparation: AKT-IN-6 is serially diluted to various concentrations in DMSO.

-

Kinase Reaction: The AKT enzyme, substrate, and ATP are incubated with the different concentrations of AKT-IN-6.

-

Detection: The phosphorylation of the substrate is quantified, typically using a fluorescence- or luminescence-based method.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Preclinical Development and Future Directions

The discovery of AKT-IN-6 and other covalent-allosteric AKT inhibitors represents a significant advancement in the pursuit of selective and potent therapeutics targeting the PI3K/AKT pathway. The unique mechanism of action offers the potential for improved efficacy and a differentiated resistance profile compared to other classes of AKT inhibitors.

Further preclinical development of AKT-IN-6 would involve:

-

Cell-based assays: Evaluating the effect of AKT-IN-6 on cell proliferation, apoptosis, and downstream AKT signaling in a panel of cancer cell lines with known genetic alterations in the PI3K/AKT pathway.

-

In vivo efficacy studies: Assessing the anti-tumor activity of AKT-IN-6 in xenograft and patient-derived xenograft (PDX) models of various cancers.

-

Pharmacokinetic and toxicology studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties and the safety profile of the compound.

The development of isoform-selective covalent-allosteric inhibitors also presents an opportunity to further dissect the specific roles of each AKT isoform in normal physiology and disease, paving the way for more targeted and personalized cancer therapies.

Logical Relationship of Preclinical Development

Caption: Logical progression of the preclinical development of an AKT inhibitor.

Technical Guide: In Vitro IC50 Determination of AKT Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "AKT-IN-6" is not publicly available in the reviewed scientific literature. Therefore, this guide will provide a comprehensive overview of the methodologies and data presentation for well-characterized, representative AKT inhibitors to illustrate the process of determining in vitro IC50 values against AKT isoforms.

Introduction to AKT and Its Isoforms

The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a pivotal node in intracellular signaling pathways that govern a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Three highly homologous isoforms of AKT have been identified in mammals: AKT1, AKT2, and AKT3.[3] While they share a high degree of structural similarity, they are not functionally redundant and can have distinct, and sometimes opposing, roles in cellular physiology and pathology. Dysregulation of the PI3K/AKT signaling pathway is a common event in various human cancers, making AKT an attractive target for therapeutic intervention.[4][5] Consequently, the development of potent and selective AKT inhibitors is a major focus in oncology drug discovery.

Quantitative Analysis of AKT Inhibitor Potency

A critical step in the characterization of any new inhibitor is the determination of its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. When evaluating AKT inhibitors, it is crucial to determine their potency against each of the three isoforms to understand their selectivity profile.

The following table summarizes the in vitro IC50 values for several known AKT inhibitors, demonstrating a range of potencies and isoform selectivities.

| Inhibitor | Type | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Reference |

| Capivasertib (AZD5363) | Pan-AKT, ATP-competitive | ~3 | ~8 | ~8 | |

| Ipatasertib (GDC-0068) | Pan-AKT, ATP-competitive | ~5 | ~1 | ~6 | |

| MK-2206 | Allosteric | ~8 | ~12 | ~65 | |

| A-674563 | Isoform-selective, ATP-competitive | 11 | - | - | |

| CCT128930 | Isoform-selective, ATP-competitive | - | 6 | - | |

| GSK2110183 (Afuresertib) | Pan-AKT, ATP-competitive | 0.08 | 2 | 2.6 | |

| GSK2141795 (Uprosertib) | Pan-AKT, ATP-competitive | 180 | 38 | 328 |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

A variety of in vitro kinase assay platforms can be employed to determine the IC50 values of AKT inhibitors. These include radiometric assays, which are considered the gold standard, as well as fluorescence-based and luminescence-based assays that offer higher throughput. The following is a generalized protocol for a typical in vitro kinase assay using a fluorescence-based readout.

3.1. Materials and Reagents

-

Recombinant human AKT1, AKT2, and AKT3 enzymes

-

Fluorescently labeled peptide substrate (e.g., a derivative of GSK3α)

-

Adenosine triphosphate (ATP)

-

Test inhibitor (e.g., "AKT-IN-6")

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

384-well, low-volume, black assay plates

-

Fluorescence plate reader

3.2. Assay Procedure

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. Subsequently, dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

-

Enzyme and Substrate Preparation: Dilute the recombinant AKT isoforms and the fluorescent peptide substrate in the kinase assay buffer to their predetermined optimal concentrations.

-

Assay Reaction:

-

Add the diluted test inhibitor to the wells of the 384-well plate.

-

Add the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

-

-

Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specified period (e.g., 60 minutes), ensuring the reaction remains within the linear range.

-

Detection: Stop the reaction (if necessary, depending on the assay format) and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Normalize the data by setting the signal from the no-inhibitor control (DMSO only) as 100% activity and the signal from a no-enzyme or maximally inhibited control as 0% activity.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualization of Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow for IC50 Determination

Caption: Workflow for in vitro IC50 determination of an AKT inhibitor.

4.2. The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular functions. The activation of this pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. At the membrane, PDK1 phosphorylates AKT at threonine 308 (T308) in its activation loop, leading to partial activation. Full activation of AKT requires a second phosphorylation at serine 473 (S473) in the C-terminal hydrophobic motif, a step primarily mediated by the mTORC2 complex.

Once fully activated, AKT translocates to the cytoplasm and nucleus, where it phosphorylates a diverse range of downstream substrates, thereby modulating their activity and influencing cellular processes such as cell survival (by inhibiting pro-apoptotic proteins like Bad and the FOXO family of transcription factors), cell growth (through activation of the mTORC1 pathway), and metabolism. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus antagonizing PI3K activity.

Caption: Simplified PI3K/AKT signaling pathway and the site of inhibition.

Conclusion

The in vitro determination of IC50 values against the three AKT isoforms is a fundamental step in the preclinical characterization of novel AKT inhibitors. A thorough understanding of an inhibitor's potency and isoform selectivity, obtained through robust and well-controlled biochemical assays, is essential for guiding further drug development efforts. The methodologies and data presented in this guide provide a framework for the rigorous evaluation of compounds targeting the critical AKT signaling pathway.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

The Impact of AKT Inhibition on Apoptosis Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase AKT, a central node in the PI3K/AKT/mTOR signaling pathway, is a critical regulator of cell survival and proliferation. Its overactivation is a hallmark of many cancers, contributing to tumorigenesis and resistance to therapy by suppressing apoptosis. Consequently, the development of AKT inhibitors is a significant focus in oncology drug discovery. This technical guide provides an in-depth analysis of the impact of AKT inhibition on apoptosis pathways, summarizing the molecular mechanisms, experimental methodologies for their study, and the current understanding of how these inhibitors promote programmed cell death. While specific data for "AKT-IN-6" is not publicly available, this document outlines the established effects of potent AKT inhibitors on apoptotic signaling.

The PI3K/AKT Signaling Pathway and Its Role in Apoptosis Regulation

The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival by inhibiting apoptotic processes.[1][2][3][4][5] Activation of this pathway is initiated by growth factors or other extracellular stimuli, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit AKT to the plasma membrane. Once at the membrane, AKT is activated through phosphorylation by PDK1 and mTORC2.

Activated AKT phosphorylates a multitude of downstream substrates, thereby inhibiting apoptosis through several key mechanisms:

-

Inactivation of Pro-apoptotic Proteins: AKT can directly phosphorylate and inactivate pro-apoptotic members of the Bcl-2 family, such as Bad. Phosphorylation of Bad causes it to be sequestered in the cytoplasm, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.

-

Inhibition of Caspase Activation: AKT can prevent the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptosis pathway. By maintaining mitochondrial membrane integrity, AKT inhibits the activation of caspase-9 and the subsequent caspase cascade that leads to apoptosis.

-

Modulation of Transcription Factors: AKT can phosphorylate and inactivate Forkhead box O (FOXO) transcription factors. When active, FOXO proteins translocate to the nucleus and induce the expression of genes that promote apoptosis. AKT-mediated phosphorylation retains FOXO proteins in the cytoplasm, thus suppressing their pro-apoptotic transcriptional activity.

-

Regulation of p53: AKT can phosphorylate and activate MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By promoting the degradation of p53, AKT reduces the transcription of p53 target genes involved in apoptosis.

The central role of AKT in suppressing apoptosis makes it a prime target for therapeutic intervention in cancer. By inhibiting AKT, cancer cells can be sensitized to apoptotic stimuli, leading to their elimination.

Impact of AKT Inhibition on Apoptosis: Quantitative Insights

While specific quantitative data for "AKT-IN-6" is unavailable, preclinical studies on various AKT inhibitors have consistently demonstrated their ability to induce apoptosis in cancer cell lines. The table below summarizes the typical quantitative effects observed upon treatment with potent AKT inhibitors.

| Parameter Measured | Typical Effect of AKT Inhibition | Common Assay Used |

| Cell Viability (IC50) | Dose-dependent decrease | MTT Assay, CellTiter-Glo® Assay |

| Apoptotic Cell Population | Increase in Annexin V-positive cells | Annexin V/Propidium Iodide Staining |

| Caspase-3/7 Activity | Increased activity | Caspase-Glo® 3/7 Assay |

| PARP Cleavage | Increased levels of cleaved PARP | Western Blot |

| Phospho-AKT Levels | Dose-dependent decrease | Western Blot, ELISA |

| Phospho-Bad Levels | Dose-dependent decrease | Western Blot |

| Nuclear FOXO Localization | Increased nuclear localization | Immunofluorescence Microscopy |

Methodologies for Studying AKT-Inhibitor-Induced Apoptosis

A thorough investigation of the pro-apoptotic effects of an AKT inhibitor requires a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the AKT inhibitor for 24, 48, or 72 hours. Include a vehicle-treated control.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Seed cells in a 6-well plate and treat with the AKT inhibitor at various concentrations for the desired time.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate. This technique can be used to assess the phosphorylation status of AKT and its downstream targets, as well as the cleavage of key apoptotic proteins like PARP and caspases.

Protocol:

-

Treat cells with the AKT inhibitor as described above.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473), total Bad, phospho-Bad (Ser136), cleaved PARP, and cleaved Caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software.

Visualizing the Impact of AKT Inhibition on Apoptosis Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1. The PI3K/AKT signaling pathway and its role in apoptosis.

Figure 2. Experimental workflow for assessing AKT inhibitor-induced apoptosis.

Conclusion

Inhibition of the AKT signaling pathway represents a promising strategy for cancer therapy. By blocking the pro-survival functions of AKT, small molecule inhibitors can effectively induce apoptosis in cancer cells. This technical guide has outlined the fundamental mechanisms by which AKT suppresses apoptosis and how its inhibition can reverse this effect. The provided experimental protocols and diagrams serve as a resource for researchers investigating the pro-apoptotic potential of novel AKT inhibitors. While specific data on "AKT-IN-6" remains elusive in the public domain, the principles and methodologies described herein are broadly applicable to the preclinical evaluation of any compound targeting the AKT pathway. Further research into specific and potent AKT inhibitors is crucial for the development of more effective cancer treatments.

References

- 1. Role of Akt and c-Jun N-terminal Kinase 2 in Apoptosis Induced by Interleukin-4 Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. glpbio.com [glpbio.com]

- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

Understanding Cell Proliferation with AKT-IN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AKT-IN-6, a potent pan-AKT inhibitor, and its role in the study of cell proliferation. This document outlines the mechanism of action of pan-AKT inhibitors, presents quantitative data on their efficacy, details relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows.

Introduction to AKT Signaling and Its Role in Cell Proliferation

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, survival, metabolism, and proliferation.[1][2] AKT (also known as Protein Kinase B or PKB) is a serine/threonine-specific protein kinase that serves as a central node in this pathway.[3][4] The activation of AKT is initiated by growth factors or other extracellular signals that stimulate receptor tyrosine kinases (RTKs).[3] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is subsequently phosphorylated and activated by PDK1 and mTORC2.

Once activated, AKT phosphorylates a multitude of downstream substrates, thereby promoting cell cycle progression and inhibiting apoptosis. Dysregulation of the PI3K/AKT pathway is a common feature in many types of cancer, leading to uncontrolled cell proliferation and tumor growth. Consequently, targeting AKT with small molecule inhibitors has emerged as a promising strategy in cancer therapy.

AKT-IN-6: A Pan-AKT Inhibitor

AKT-IN-6 is a potent, small molecule inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3) with IC50 values of less than 500 nM. As a pan-AKT inhibitor, it is a valuable tool for investigating the role of AKT signaling in various cellular contexts, particularly in cancer cell proliferation.

Chemical Properties of AKT-IN-6:

| Property | Value |

| Molecular Formula | C22H20FN5O |

| Molecular Weight | 389.43 g/mol |

| CAS Number | 1430056-54-4 |

Source: AOBIOUS

Quantitative Data: Efficacy of Pan-AKT Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various pan-AKT inhibitors against different cancer cell lines, demonstrating their efficacy in inhibiting cell proliferation. While specific IC50 data for AKT-IN-6 across a wide range of cell lines is not extensively published, the data for other well-characterized pan-AKT inhibitors such as AZD5363 (Capivasertib) and MK-2206 provide a representative overview of the expected potency.

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) |

| AZD5363 | BT474c | Breast Cancer | ~0.4 |

| AZD5363 | LNCaP | Prostate Cancer | ~0.5 |

| AZD5363 | U87-MG | Glioblastoma | ~0.3 |

| MK-2206 | COG-LL-317 | Acute Lymphoblastic Leukemia | < 0.2 |

| MK-2206 | RS4;11 | Acute Lymphoblastic Leukemia | < 0.2 |

| MK-2206 | Kasumi-1 | Acute Myeloid Leukemia | < 0.2 |

| MK-2206 | CHLA-10 | Ewing Sarcoma | < 0.2 |

Note: The IC50 values can vary depending on the assay conditions and cell line. The data presented here is a compilation from various sources for illustrative purposes.

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and highlights the point of inhibition by a pan-AKT inhibitor like AKT-IN-6.

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of AKT-IN-6.

Experimental Workflow for Evaluating AKT-IN-6

This diagram outlines a typical experimental workflow to assess the effect of an AKT inhibitor on cell proliferation and signaling.

Caption: Workflow for in vitro testing of AKT inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

AKT-IN-6 (or other inhibitor)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of AKT-IN-6 and a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

2. Crystal Violet Staining Assay

This assay stains the DNA of adherent cells to quantify cell number and assess cell viability.

-

Materials:

-

24-well or 96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

AKT-IN-6 (or other inhibitor)

-

Phosphate-buffered saline (PBS)

-

Methanol (for fixation)

-

0.5% Crystal Violet solution in 25% methanol

-

10% Acetic acid (for solubilization)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with different concentrations of AKT-IN-6 and a vehicle control.

-

After the desired incubation period, gently wash the cells with PBS.

-

Fix the cells with methanol for 10-15 minutes at room temperature.

-

Remove the methanol and stain the cells with Crystal Violet solution for 20 minutes.

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding 10% acetic acid to each well.

-

Measure the absorbance at 590 nm using a microplate reader.

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of AKT and its downstream targets.

-

Materials:

-

Cancer cell line of interest

-

AKT-IN-6 (or other inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-GSK3β, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Culture and treat cells with AKT-IN-6 as described for the viability assays.

-

Lyse the cells in ice-cold lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

-

Conclusion

AKT-IN-6, as a pan-AKT inhibitor, serves as a critical research tool for elucidating the role of the PI3K/AKT signaling pathway in cell proliferation and survival. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to design and execute experiments aimed at understanding and targeting this key oncogenic pathway. While specific data on AKT-IN-6 is emerging, the principles and protocols outlined here, drawn from the broader knowledge of pan-AKT inhibitors, offer a solid foundation for its investigation. Further studies are warranted to fully characterize the therapeutic potential of AKT-IN-6 in various cancer models.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Efficacy of AKT-IN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. AKT, a serine/threonine kinase, is a central node in this pathway, with three isoforms (AKT1, AKT2, and AKT3). The development of potent and selective AKT inhibitors is a key focus in oncology drug discovery.

AKT-IN-6 is a potent pan-AKT inhibitor, targeting all three isoforms with an IC50 of less than 500 nM.[1][2] This technical guide provides a framework for the preliminary in vitro and in vivo evaluation of AKT-IN-6's efficacy, outlining standard experimental protocols and data presentation formats. While specific efficacy data for AKT-IN-6 is not extensively available in the public domain, this document serves as a blueprint for conducting such preclinical studies.

Mechanism of Action: The PI3K/AKT Signaling Pathway

The PI3K/AKT signaling cascade is activated by various growth factors and cytokines. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.

Data Presentation

In Vitro Efficacy

The initial assessment of an AKT inhibitor's efficacy involves determining its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. This data provides insights into the compound's potency and selectivity.

Table 1: In Vitro Proliferative IC50 Values of AKT-IN-6 in a Panel of Cancer Cell Lines (Template)

| Cell Line | Cancer Type | PI3K/AKT Pathway Status | IC50 (µM) |

| Example 1 | Breast Cancer | PIK3CA mutant | Data |

| Example 2 | Prostate Cancer | PTEN null | Data |

| Example 3 | Lung Cancer | Wild-type | Data |

| Example 4 | Colon Cancer | KRAS mutant | Data |

| Example 5 | Glioblastoma | EGFR amplified | Data |

Note: This table is a template. Specific data for AKT-IN-6 is not publicly available.

In Vivo Efficacy

Following promising in vitro results, the efficacy of an AKT inhibitor is evaluated in vivo using xenograft models. Tumor growth inhibition (TGI) is a key endpoint in these studies.

Table 2: In Vivo Efficacy of AKT-IN-6 in a Xenograft Model (Template)

| Xenograft Model | Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Percent TGI |

| e.g., Breast Cancer | Vehicle | e.g., Daily, Oral | Data | - |

| e.g., Breast Cancer | AKT-IN-6 (X mg/kg) | e.g., Daily, Oral | Data | Data |

| e.g., Breast Cancer | AKT-IN-6 (Y mg/kg) | e.g., Daily, Oral | Data | Data |

Note: This table is a template. Specific data for AKT-IN-6 is not publicly available.

Experimental Protocols

In Vitro Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol outlines a method to determine the IC50 of an AKT inhibitor in cancer cell lines.

1. Cell Seeding:

- Harvest cancer cells during their exponential growth phase.

- Perform a cell count and assess viability (e.g., using trypan blue exclusion).

- Seed cells into 96-well opaque-walled plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.

- Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of AKT-IN-6 in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the stock solution in complete growth medium to create a range of desired concentrations.

- Remove the medium from the cell plates and add 100 µL of the medium containing the different concentrations of AKT-IN-6. Include vehicle-only controls.

- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

3. Assay Procedure:

- Equilibrate the CellTiter-Glo® Reagent to room temperature.

- Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

- Add 100 µL of CellTiter-Glo® Reagent to each well.

- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

- Measure the luminescence of each well using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

// Nodes

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Seed_Cells [label="Seed Cells in 96-well Plates", fillcolor="#F1F3F4", fontcolor="#202124"];

Incubate_Overnight [label="Incubate Overnight (37°C, 5% CO2)", fillcolor="#F1F3F4", fontcolor="#202124"];

Prepare_Compound [label="Prepare Serial Dilutions of AKT-IN-6", fillcolor="#FBBC05", fontcolor="#202124"];

Treat_Cells [label="Treat Cells with Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Incubate_72h [label="Incubate for 72 hours", fillcolor="#F1F3F4", fontcolor="#202124"];

Add_Reagent [label="Add Cell Viability Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Measure_Signal [label="Measure Signal (Luminescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Analyze_Data [label="Analyze Data and Determine IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Start -> Seed_Cells;

Seed_Cells -> Incubate_Overnight;

Incubate_Overnight -> Treat_Cells;

Prepare_Compound -> Treat_Cells;

Treat_Cells -> Incubate_72h;

Incubate_72h -> Add_Reagent;

Add_Reagent -> Measure_Signal;

Measure_Signal -> Analyze_Data;

Analyze_Data -> End;

}

In Vivo Xenograft Study

This protocol provides a general framework for assessing the in vivo efficacy of an AKT inhibitor in a subcutaneous xenograft model.

1. Cell Implantation:

- Harvest cancer cells and resuspend them in an appropriate medium (e.g., a mixture of medium and Matrigel).

- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth and Randomization:

- Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. Compound Administration:

- Prepare the formulation of AKT-IN-6 and the vehicle control.

- Administer the compound and vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

4. Monitoring and Endpoints:

- Monitor tumor volume and body weight of the mice throughout the study.

- At the end of the study, euthanize the mice and excise the tumors.

- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

- Tumor samples can be collected for pharmacodynamic and biomarker analysis (e.g., Western blot for phosphorylated AKT).

Conclusion

This technical guide provides a foundational approach for the preliminary evaluation of the AKT inhibitor, AKT-IN-6. The successful execution of these, and subsequent, preclinical studies is essential to characterize the therapeutic potential of this compound for the treatment of cancers with a dysregulated PI3K/AKT pathway. The provided templates for data presentation and detailed experimental protocols offer a standardized framework for researchers in the field of oncology drug development.

References

A Technical Guide to the Applications of Pan-AKT Inhibitors, Featuring AKT-IN-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application and evaluation of pan-AKT inhibitors, with a specific focus on the available data for AKT-IN-6. Due to the limited publicly available research data on AKT-IN-6, this document also serves as a general framework for the preclinical assessment of novel pan-AKT inhibitors.

Introduction to AKT Signaling and Inhibition